N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a pyrazole ring fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid hydrazide with carbon disulfide and methyl iodide, followed by cyclization to form the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It may be used as a pesticide or herbicide due to its bioactive properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: An organic compound structurally related to methamphetamine, with a thiophene group and an alkyl amine substituent.
MDMA (3,4-methylenedioxy-N-methamphetamine): A psychoactive drug with stimulant and hallucinogenic properties.
Synthetic Cathinones: A class of compounds with stimulant effects, structurally similar to amphetamines.
Uniqueness
N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is unique due to its combination of a pyrazole and thiadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of bioactivities not commonly found in other similar compounds.
Properties
Molecular Formula |
C9H13N5S |
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Molecular Weight |
223.30 g/mol |
IUPAC Name |
N-methyl-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H13N5S/c1-5(2)6-4-7(12-11-6)8-13-14-9(10-3)15-8/h4-5H,1-3H3,(H,10,14)(H,11,12) |
InChI Key |
KEDJTXFPDHZKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=NN=C(S2)NC |
Origin of Product |
United States |
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